Sodium plumbate

Catalog No.
S1925416
CAS No.
52623-79-7
M.F
H6Na2O6P
M. Wt
355 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium plumbate

CAS Number

52623-79-7

Product Name

Sodium plumbate

IUPAC Name

disodium;dioxido(oxo)lead;trihydrate

Molecular Formula

H6Na2O6P

Molecular Weight

355 g/mol

InChI

InChI=1S/2Na.3H2O.3O.Pb/h;;3*1H2;;;;/q2*+1;;;;;2*-1;

InChI Key

YLKZURMPGWZXDC-UHFFFAOYSA-N

SMILES

O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+]

Canonical SMILES

O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+]

Crystallographic Structure of Na₂PbO₃

Author: Smolecule Technical Support Team. Date: February 2026

Na₂PbO₃ crystallizes in a monoclinic crystal system with the C2/c space group. Its structure is three-dimensional and is described as "Caswellsilverite-like," built primarily from NaO₆ and PbO₆ octahedra that share corners and edges [1].

The table below breaks down the key structural components:

Structural Component Description
Crystal System Monoclinic [1]
Space Group C2/c [1]
Structure Type Caswellsilverite-like, 3D framework [1]
Key Building Units NaO₆ octahedra and PbO₆ octahedra [1]

Atomic Sites and Coordination Geometries

The structure features three distinct sodium sites and two lead sites, all in octahedral coordination with oxygen. The following table summarizes the quantitative bond length data for these sites [1].

Atom Site Coordination Bond Lengths (Å) Structural Role
Na1 (Site 1) 6 x O²⁻ (Octahedral) 2.40 - 2.58 Å Shares corners with 2 NaO₆ & 4 PbO₆; edges with 4 PbO₆ & 8 NaO₆.
Na1 (Site 2) 6 x O²⁻ (Octahedral) 2.44 Å (all bonds) Shares corners with 6 NaO₆; edges with 6 NaO₆ & 6 PbO₆.
Na1 (Site 3) 6 x O²⁻ (Octahedral) 2.37 Å (2 shorter), 2.55 Å (4 longer) Shares corners with 2 NaO₆ & 4 PbO₆; edges with 4 PbO₆ & 8 NaO₆.
Pb4⁺ (Site 1) 6 x O²⁻ (Octahedral) 2.24 Å (4 shorter), 2.25 Å (2 longer) Shares corners with 6 NaO₆; edges with 3 PbO₆ & 9 NaO₆.
Pb4⁺ (Site 2) 6 x O²⁻ (Octahedral) 2.24 Å (4 shorter), 2.25 Å (2 longer) Shares corners with 6 NaO₆; edges with 3 PbO₆ & 9 NaO₆.

Structural Connectivity Diagram

The diagram below illustrates how the different octahedra connect to form the three-dimensional structure of Na₂PbO₃.

na2pbo3_structure Na2PbO3 Structural Connectivity cluster_precursor Octahedral Building Units cluster_connectivity Connection Types cluster_network Resulting Architecture NaO6_1 NaO6 Octahedron (Site 1 & 3) CornerShare Corner-Sharing NaO6_1->CornerShare With PbO6 & NaO6 EdgeShare Edge-Sharing NaO6_1->EdgeShare With PbO6 & NaO6 NaO6_2 NaO6 Octahedron (Site 2) NaO6_2->CornerShare With NaO6 NaO6_2->EdgeShare With PbO6 & NaO6 PbO6 PbO6 Octahedron (Both Sites) PbO6->CornerShare With NaO6 PbO6->EdgeShare With PbO6 & NaO6 Framework3D 3D Framework (Monoclinic C2/c) CornerShare->Framework3D EdgeShare->Framework3D

Diagram of octahedral connections in Na₂PbO₃ leading to its 3D framework.

Information Gaps and Further Research

The search results do not contain the experimental protocols for synthesizing or characterizing Na₂PbO₃, nor any "signaling pathways" relevant to this inorganic crystal. To find detailed procedures, I suggest you:

  • Consult specialized databases such as the ICSD (Inorganic Crystal Structure Database) using the material's identifier (mp-1210368 [1]).
  • Search for full-text articles in scientific journals that focus on the solid-state synthesis or crystal growth of similar ternary oxides.
  • Review methodological papers on techniques like X-ray diffraction (XRD) and Rietveld refinement, which were used to determine this structure [2].

References

sodium plumbate thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties of Sodium Plumbate

The available information provides a foundation for understanding the compound, though detailed decomposition data is lacking [1].

Property Details
Chemical Formula Na₂O₃Pb (or Na₂PbO₃) [1]
IUPAC Name disodium;dioxido(oxo)lead [1]
Molecular Weight 301.18 g/mol [1]
Appearance Light yellow, fused, hygroscopic lumps [1]
Stability Stable under recommended storage conditions, but incompatible with strong oxidizing agents [1]

Theoretical Context and a Model Experimental Protocol

To fill the knowledge gaps, here is the theoretical reasoning for its stability and a proven experimental method you can employ.

Principles of Thermal Stability

Although not stated directly for this compound, the thermal stability of ionic salts is generally governed by the identity of the metal ion. A metal that is more reactive (such as sodium) tends to form more stable salts, including carbonates and nitrates [2] [3]. This principle suggests that the sodium in this compound likely contributes to a high decomposition temperature. In contrast, the lead center in the plumbate ion (PbO₃²⁻) is in a high oxidation state, which can make it a strong oxidizing agent, potentially leading to exothermic or complex decomposition pathways [1].

Recommended Protocol: TG-MS Analysis

Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful technique for studying thermal decomposition processes. The following workflow, adapted from a study on sodium formate, provides a robust methodology you can apply to this compound [4].

Start Start Analysis Prep Sample Preparation (Weigh ~20 mg) Start->Prep Load Load into TG Furnace Prep->Load Heat Programmed Heating under He/Heated Air Load->Heat TG TG/DTA Measures: - Weight Loss (TG) - Heat Flow (DTA) Heat->TG Gas Evolved Gases Transferred to Mass Spectrometer TG->Gas MS MS Analyzes Gases: - m/z 2 (H₂) - m/z 28 (CO) - m/z 32 (O₂) - m/z 44 (CO₂) - m/z 46 (NO₂?) Gas->MS Correlate Correlate Mass Loss with Gas Evolution MS->Correlate Identify Identify Decomposition Products & Temperatures Correlate->Identify End Report Reaction Scheme Identify->End

Experimental workflow for TG-MS analysis of thermal decomposition.

Detailed Methodology [4]:

  • Apparatus: Use a system combining a Thermogravimetry/Differential Thermal Analysis (TG/DTA) unit (e.g., NETZSCH STA2500) with a Gas Chromatograph–Quadrupole Mass Spectrometer (GC/QMS) (e.g., JEOL JMS-Q1500GC).
  • Sample Preparation: Weigh approximately 20 mg of high-purity this compound using a precision balance.
  • Atmosphere: Use helium or heated air as the purge gas in the TG furnace.
  • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min).
  • Data Collection:
    • The TG unit records mass change.
    • The DTA unit records endothermic or exothermic events.
    • Evolved gases are transferred in real-time to the MS.
  • MS Analysis: Set the MS ionization energy (e.g., 17 eV) to ionize gases without ionizing the carrier gas. Monitor key mass-to-charge (m/z) ratios to identify gaseous products.

Safety and Handling Considerations

Given the lead content, extreme care must be taken. The searched material indicates this compound may cause skin irritation and allergic reactions, and could cause long-term adverse effects in the aquatic environment [1].

  • Personal Protective Equipment (PPE): Wear PVC or plastic gloves, safety glasses with side-shields, and a lab coat [1].
  • Engineering Controls: Handle only in areas with appropriate exhaust ventilation. A breathing apparatus is recommended if aerosols or dust are formed [1].
  • First Aid: In case of skin contact, rinse immediately with plenty of water and seek medical advice [1].

References

sodium plumbate synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Plumbate

This compound is an inorganic compound with the formula Na₂O₃Pb. It typically exists as fused, light-yellow lumps that are hygroscopic and decompose upon contact with water and acids [1]. In laboratory settings, it is not typically isolated as a pure solid but is often generated and used in situ as a soluble plumbate complex in alkaline solution for subsequent reactions, such as the synthesis of lead(IV) oxide (PbO₂) [2].

Synthesis Protocols

Here are detailed methodologies for synthesizing this compound and related compounds. Caution: All lead compounds are highly toxic. Appropriate personal protective equipment (PPE) including gloves and goggles must be worn. Perform all manipulations with careful attention to safety protocols and proper waste disposal [3] [2].

Protocol 1: Synthesis via Plumbite Oxidation with Sodium Persulfate

This method involves a two-step process of first forming a soluble plumbite precursor and then oxidizing it.

  • Step 1: Formation of Sodium Plumbite (Na₂PbO₂)

    • Procedure: Dissolve lead metal (Pb) or a lead(II) salt in a concentrated (approx. 50% w/v) sodium hydroxide (NaOH) solution. The dissolution of lead metal may be slow and require heating.
    • Chemical Principle: This step solubilizes lead by forming the plumbite ion, [Pb(OH)4]^2- or [PbO2]^2-.
  • Step 2: Oxidation to this compound

    • Procedure: To the clear sodium plumbite solution, add a solution of sodium persulfate (Na₂S₂O₈) as an oxidant. The formation of a dark precipitate indicates the formation of lead(IV) oxide. To obtain this compound, the reaction conditions (concentration, temperature) must be carefully controlled to prevent precipitation. The product can be isolated by crystallization from the alkaline solution [2].
Protocol 2: Synthesis via Plumbite Oxidation with Hypochlorite

This alternative method uses hypochlorite as the oxidizing agent.

  • Procedure: Generate a sodium plumbite solution as described in Protocol 1, Step 1. Add sodium hypochlorite (NaClO) bleach solution to the plumbite solution. A white precipitate of lead(II) hypochlorite, Pb(ClO)₂, forms initially. Upon mild heating, this intermediate decomposes to form a red-brown precipitate of PbO₂. As with the previous method, this compound is the soluble intermediate prior to the formation of the solid PbO₂ [2].
Protocol 3: Alternative Pathway via Red Lead (Minium)

This method provides a route to PbO₂, which is chemically related to plumbate.

  • Procedure: Stir red lead (Pb₃O₄) with dilute nitric acid (HNO₃). The reaction produces a solid lead dioxide and a solution of lead(II) nitrate.
    • Reaction: Pb₃O₄ + 4HNO₃ → PbO₂ + 2Pb(NO₃)₂ + 2H₂O [2]
  • Product Isolation: Recover the PbO₂ by filtration and wash thoroughly to remove soluble lead salts.

The following workflow illustrates the primary synthesis routes for this compound and its conversion to lead dioxide:

G Start Start: Lead Source Plumbite Dissolve in conc. NaOH Start->Plumbite Ox1 Oxidize with Sodium Persulfate Plumbite->Ox1 Ox2 Oxidize with Hypochlorite Plumbite->Ox2 Int1 This compound (in solution) Ox1->Int1 Ox2->Int1 Ppt1 Precipitate as PbO₂ Int1->Ppt1 Control conditions AltStart Red Lead (Pb₃O₄) Acid Treat with dilute HNO₃ AltStart->Acid Ppt2 Precipitate as PbO₂ Acid->Ppt2

Chemical Property and Safety Data

The table below summarizes key information on the chemicals involved.

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Hazards
This compound 52623-79-7 [1] Na₂O₃Pb [1] 301.18 [1] Fused, light-yellow lumps; hygroscopic; decomposes in water and acids; soluble in alkalies [1] Highly toxic (lead compound) [1]
Lead (Pb) 7439-92-1 Pb 207.2 Soft, malleable metal Highly toxic, cumulative poison
Sodium Hydroxide 1310-73-2 NaOH 40.00 White deliquescent solid; highly corrosive Causes severe burns
Sodium Persulfate 7775-27-1 Na₂S₂O₈ 238.10 White crystalline solid; strong oxidizer Oxidizer, skin and respiratory irritant

Discussion and Researcher Notes

  • Metastable Intermediates: In aqueous synthesis, this compound is often a metastable solution species. Isolating it in a pure, solid form requires careful control of conditions to prevent decomposition to PbO₂ [2].
  • Reagent Purity: The choice of starting material (lead metal vs. lead(II) acetate or nitrate) can influence the reaction rate and purity. Highly pure starting materials are recommended to avoid side reactions.
  • Analytical Confirmation: The successful formation of plumbate ions in solution can be confirmed by the subsequent precipitation of PbO₂ upon neutralization or dilution.

Safety and Compliance Notes

  • Toxicity: All lead compounds are highly toxic and pose a risk of cumulative poisoning. Exposure can occur through inhalation of dust or ingestion. Engineering controls (fume hoods) are mandatory.
  • Waste Disposal: Lead-containing waste must be collected separately and disposed of as hazardous chemical waste in compliance with local regulations.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and suitable gloves resistant to strong bases and the chemicals in use.

References

sodium plumbate organic synthesis applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Sodium Plumbate

The table below summarizes the key identifiers and physical characteristics of this compound (IV) as reported in the literature [1] [2].

Property Description
IUPAC Name Disodium;dioxido(oxo)lead [1]
CAS Registry Number 52623-79-7 [1]
Molecular Formula Na₂O₃Pb or Na₂PbO₃ [1] [2]
Molecular Weight 301.18 g/mol [1]
Physical Description Light yellow, fused, hygroscopic lumps or yellow powder [1]
Solubility Soluble in water (solubility gradually decreases with separation of PbO₂) [1]
Stability Stable under recommended storage conditions, but incompatible with strong oxidizing agents [1]

Industrial Application Overview

This compound solution is principally used in the sweetening of petroleum products, such as gasoline and kerosene [3]. In this process, often referred to as the "doctor" treatment, this compound converts disagreeable-smelling sulfur compounds and mercaptans into compounds that are odorless, thereby improving the product's quality [3]. The solution used is commonly called "doctor solution" and consists primarily of lead oxide, caustic soda, and water [3].

After the sweetening process, the spent solution becomes a black sludge containing oil, lead sulfide, caustic soda, and sodium sulfide [3]. Historically, this spent material was discarded, leading to economic loss and environmental contamination. Patents have been filed for methods to regenerate the spent sodium plumbite solution by re-oxidizing the lead sulfide back to an active form, allowing for its reuse in the treatment process [3].

General Applications in Chemistry

The search results indicate broader, though less specific, applications for this compound:

  • Oxidizing Agent: Plumbates are recognized as strong oxidizing agents [1].
  • Chemical Synthesis: The reagent finds applications in the organic synthesis of various derivative compounds and is deemed suitable for industrial synthesis and research applications [1]. However, no specific examples or protocols are provided in the searched literature.

Safety and Handling Summary

This compound requires careful handling due to its hazardous nature [1].

Aspect Guidance
Health Effects May cause skin irritation and/or dermatitis; harmful if swallowed or inhaled [1].
Personal Protective Equipment (PPE) Use PVC or plastic gloves, safety glasses with side-shields, and appropriate exhaust ventilation [1].

| First Aid | Inhalation: Move to fresh air, call a physician. Skin contact: Rinse immediately with plenty of water, seek medical advice. Eye contact: Rinse immediately with plenty of water, seek medical advice [1]. | | Environmental Hazard | May cause long-term adverse effects in the aquatic environment [1]. |

Experimental Workflow for "Doctor" Treatment

The following diagram outlines the general industrial process for using and regenerating this compound in petroleum sweetening, based on the patent description [3].

FreshSolution Fresh this compound (Doctor Solution) TreatPetroleum Treat Petroleum Products (e.g., Gasoline, Kerosene) FreshSolution->TreatPetroleum Converts sulfur compounds SpentSolution Spent Solution (Contains Lead Sulfide) TreatPetroleum->SpentSolution Yields black sludge Regeneration Regeneration Process (Oxidation) SpentSolution->Regeneration Re-oxidizes PbS Regeneration->FreshSolution Recycled solution

How to Proceed with Protocol Development

The lack of specific synthetic protocols in the available literature suggests that the use of this compound in modern laboratory-scale organic synthesis may be limited. To proceed with your research or development work, I suggest the following steps:

  • Consult Specialized Databases: Perform a targeted search in scientific databases like SciFinder, Reaxys, or PubMed for journal articles that detail the use of this compound (CAS 52623-79-7) as a reagent.
  • Explore Historical Context: Given that the industrial "doctor" treatment is a well-documented but older process, your application might involve a novel or niche use. Reviewing older inorganic and organic chemistry textbooks could provide foundational reaction examples.
  • Prioritize Safety: Given the significant health and environmental hazards associated with this lead-containing compound, a rigorous risk assessment is essential before any laboratory work is undertaken [1].

References

Comprehensive Application Notes and Protocols: Synthesis Techniques for Chalcogenidoplumbates

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Chalcogenidoplumbates

Chalcogenidoplumbates represent an important class of semiconductor materials that incorporate lead (Pb) with chalcogen elements (S, Se, Te) in anionic framework structures. These compounds have garnered significant research interest due to their versatile applications in photovoltaics, thermoelectrics, and as photocatalysts for organic pollutant degradation [1]. Similar to their parental binary metal chalcogenides, chalcogenidoplumbates exhibit promising electronic properties with tunable band gaps that can be finely adjusted through dimensional reduction strategies and variations in chalcogenide ligand composition [2] [3]. The ability to achieve ultra-fine band gap adjustment makes these materials particularly valuable for optoelectronic applications where precise control over electronic properties is required.

A fundamental challenge in this field stems from the inert-pair effect exhibited by heavy atoms like lead, which stabilizes the 6s orbital due to relativistic effects. This phenomenon explains why lead is typically observed in the formal +II oxidation state, with lead(IV) chalcogenides being relatively rare and often acting as strong oxidizing agents [2]. Until recently, the heavier lead(IV) chalcogenides ("PbCh₂") had not been discovered, and among chalcogenidoplumbate(IV) anions, only [PbO₄]⁴⁻ had been reported [3]. The synthesis of these compounds requires specialized approaches that can address both the thermodynamic challenges and the sensitivity of these materials to air and moisture, necessitating strict anaerobic conditions throughout the synthetic process.

Synthesis Approaches and Methodologies

Comparative Analysis of Synthesis Techniques

The synthesis of chalcogenidoplumbates primarily employs three methodological approaches: solid-state reactions, solution-based techniques, and hybrid methods that combine elements of both. Each approach offers distinct advantages and limitations, which are systematically compared in Table 1 below.

Table 1: Comparison of Primary Synthesis Methods for Chalcogenidoplumbates

Method Key Features Advantages Limitations Representative Products
Solid-State Synthesis High-temperature fusion of elements in sealed ampules Direct formation of thermodynamically stable phases; Scalable Requires high temperatures; Limited control over morphology "PbCh₂" (Ch = Se, Te) phases; K₂Hg₂Se₃; K₃BiSe₃ [2] [3]
Solution-Based Reduction Reduction of pre-synthesized phases in amines with alkaline metals Crystalline products; Access to metastable phases; Better morphology control Air-free techniques required; Sequestering agents increase cost [PbTe₃]²⁻; [Pb₂Ch₃]²⁻ (Ch = Se, Te) [3]
Hybrid Approach Solid-state precursor synthesis followed by solvothermal processing Combines advantages of both methods; Access to novel oxidation states Complex multi-step process; Optimization challenging [PbSe₄]⁴⁻ (first inorganic Pb(IV) compound) [2] [3]
Emerging and Specialized Methods

Beyond the primary techniques outlined in Table 1, several specialized synthetic approaches have been developed to access specific chalcogenidoplumbate architectures. The template-assisted synthesis method utilizes various templates to control nanomaterial morphology, including soft templates (micelles, reverse micelles) and hard templates (AAO membranes, pre-synthesized nanocrystals) [1]. This approach has successfully produced two-dimensional FeS₂ nanoplates, Cu₂ZnSnS₄ nanowires and nanotubes, and MoS₂ nanotubules with controlled dimensions [1].

Another significant development involves in situ reduction techniques that generate chalcogenidoplumbate solutions for further reactivity studies. These solutions can be reacted with transition-metal compounds to yield (poly-)chalcogenide anions or transition-metal chalcogenide clusters [3]. This approach has led to the discovery of unique structures including molecular Rh-containing Chevrel-type compounds and the heaviest-known CO homolog—a cluster featuring a µ-PbSe ligand [3]. The solvothermal extraction method, which involves extraction of solid-state precursors at elevated temperatures and pressures in amine solvents, has proven particularly valuable for accessing unprecedented oxidation states, as demonstrated by the synthesis of the first non-oxide/halide inorganic lead(IV) compound [2].

Table 2: Chalcogenidoplumbate Anions and Their Characteristics

Anion Oxidation State Molecular Geometry Synthetic Method Key Attributes
[PbTe₃]²⁻ Pb(II) Trigonal pyramidal In situ reduction in solution Requires sequestering agents (18-crown-6) [3]
[Pb₂Ch₃]²⁻ (Ch = Se, Te) Pb(II) Trigonal bipyramidal Solid-state extraction with cryptands {K[2.2.2]crypt}⁺ complex counterion improves crystallization [2]
[PbSe₄]⁴⁻ Pb(IV) Tetrahedral Solvothermal treatment First non-oxide/halide inorganic Pb(IV) compound; unexpected redox chemistry [2] [3]

Experimental Protocols

Solid-State Synthesis of "PbSe₂" Phases

Principle: This protocol involves the high-temperature fusion of elemental lead and selenium in sealed silica ampules to create binary precursor phases that can be further processed into chalcogenidoplumbates [2] [3].

Materials and Equipment:

  • Elemental lead (5 g, high purity) and selenium (3.81 g, high purity)
  • Silica glass ampules
  • Oxygen/methane burner
  • Mortar and pestle
  • Glovebox or Schlenk line for air-sensitive manipulations

Step-by-Step Procedure:

  • Preparation: Place elemental selenium in a borosilicate ampule, then add elemental lead on top. This layering ensures controlled reaction upon heating.
  • Sealing: Under inert atmosphere (argon glovebox or using Schlenk techniques), seal the ampule to prevent oxidation during the high-temperature process.
  • Heating: Using an oxygen/methane burner, heat the ampule until optical homogeneity of the melt is achieved (approximately 10 minutes). Gently knock the ampule throughout the synthesis to detach sublimed selenium from the ampule wall.
  • Cooling and Processing: Allow the ampule to cool gradually to room temperature. Carefully break the ampule using a pestle in a mortar and manually remove all remaining glass splinters.
  • Grinding: Thoroughly pestle the crude PbSe₂ to create a homogeneous powder suitable for subsequent reduction or extraction steps.

Safety Considerations: All manipulations must be performed under strict exclusion of air and moisture using appropriate glovebox or Schlenk techniques. The resulting ternary solid-state products may react pyrophorically with air and moisture, requiring careful handling [3].

Solution-Phase Reduction to Chalcogenidoplumbates(II)

Principle: This method converts solid-state "PbCh₂" precursors into soluble chalcogenidoplumbate salts using alkaline metal reduction in amine solvents, yielding crystalline products with specific anionic architectures [3].

Materials:

  • Pre-synthesized "PbCh₂" phases (from Protocol 3.1)
  • Elemental alkaline metals (K or Na)
  • Anhydrous 1,2-diaminoethane (en) or THF
  • Sequestering agents (18-crown-6 or [2.2.2]cryptand)
  • Calcium hydride (CaH₂) for solvent drying

Procedure:

  • Solvent Preparation: Purify 1,2-diaminoethane by adding 25 g of CaH₂ to 1 L of solvent, stirring overnight, refluxing until no H₂ generation is observed (approximately 12 hours), and distilling at ambient pressure [3]. For THF purification, add 10 g of NaK alloy to 1 L of THF, stir overnight, reflux for at least 12 hours, and distill.
  • Reduction: Add elemental alkaline metal to a suspension of the "PbCh₂" phase in the dried amine solvent. The choice of sequestering agent determines the resulting anion structure:
    • With 18-crown-6: Forms [PbTe₃]²⁻ anions
    • With [2.2.2]cryptand: Forms [Pb₂Ch₃]²⁻ anions (Ch = Se, Te)
  • Crystallization: Allow the reaction mixture to stand at room temperature or use controlled cooling to promote crystallization of the chalcogenidoplumbate salts.

Notes: The cryptand serves dual purposes: it increases the effective cation radius in the {K[2.2.2]crypt}⁺ complex counterion to better match the anionic size, and provides charge shielding that suppresses electron back-donation from the anion in solution [2]. These salts with encapsulated cations typically show high crystallization tendencies and fairly good yields compared to corresponding salts without sequestration agents.

Hybrid Approach to Chalcogenidoplumbates(IV)

Principle: This innovative protocol combines solid-state synthesis with subsequent solvothermal processing in amines to access unprecedented oxidation states, exemplified by the formation of the first non-oxide/halide Pb(IV) compound [2] [3].

Procedure:

  • Solid-State Precursor: First prepare a phase of nominal composition "K₂PbSe₂" by high-temperature reaction of the elements using methods similar to Protocol 3.1.
  • Solvothermal Treatment: Subject the resulting solid-state phase to solvothermal extraction in amines (e.g., 1,2-diaminoethane) at elevated temperatures and pressures.
  • Crystallization: Under these conditions, the first non-oxide/halide inorganic lead(IV) compound—a salt of the ortho-selenidoplumbate(IV) anion [PbSe₄]⁴⁻—crystallizes from solution.

Significance: This result was particularly unexpected due to the redox potentials of Pb(IV) and Se(-II), which would seemingly disfavor this oxidation state combination [3]. The stability of formal Pb(IV) within the [PbSe₄]⁴⁻ anion is primarily attributed to suitable stabilization within the crystal lattice, demonstrating the power of this hybrid approach to overcome thermodynamic limitations.

Analytical Methods and Characterization

Structural and Compositional Analysis

The comprehensive characterization of chalcogenidoplumbates employs multiple complementary techniques to elucidate both structure and composition. Single-crystal X-ray diffraction serves as the primary method for determining molecular and crystal structures, providing unambiguous evidence of anionic architectures and oxidation states [2] [3]. This technique has been instrumental in characterizing novel structures such as the trigonal pyramidal [PbTe₃]²⁻, trigonal bipyramidal [Pb₂Ch₃]²⁻, and tetrahedral [PbSe₄]⁴⁻ anions.

For solution-phase studies, multinuclear NMR spectroscopy offers powerful insights into the electronic structure and bonding situation of chalcogenidoplumbates. Specifically, ²⁰⁵Pb, ⁷⁷Se, and ¹²⁷Te NMR techniques enable researchers to probe the electronic environment around these nuclei, providing evidence for proposed structures and bonding patterns [3]. Elemental analysis complements these structural methods by verifying composition, an essential step given the sometimes unexpected stoichiometries that can result from these synthetic approaches.

Computational and Theoretical Methods

Quantum chemical calculations using density functional theory (DFT) methods provide crucial insights that complement experimental observations [3]. These computational approaches enable energy comparisons between different structural motifs and offer deep insights into electronic configuration and bonding situations. For instance, DFT calculations have revealed that molecular Rh-containing Chevrel-type compounds exhibit delocalized mixed valence, while similar telluridopalladate anions are electron-precise [3].

Computational studies have also demonstrated that the cluster with the µ-PbSe ligand is energetically favored over a hypothetical CO analog, providing a theoretical explanation for the experimental observation of this unique structure and the unsuccessful attempts to synthesize its proposed alternative [3]. Similarly, DFT analysis has helped explain the unexpected stability of formal Pb(IV) within the [PbSe₄]⁴⁻ anion, showing that it is mainly due to crystal lattice stabilization effects rather than intrinsic molecular stability [3].

Conclusion and Future Perspectives

The synthesis of chalcogenidoplumbates has evolved significantly from traditional solid-state methods to sophisticated hybrid approaches that combine solid-state precursor synthesis with solution-phase processing. These advances have enabled access to unprecedented structures and oxidation states, exemplified by the synthesis of the first non-oxide/halide inorganic lead(IV) compound [2] [3]. The continued refinement of these methods promises to yield additional novel materials with tailored properties for specific applications.

Future developments in this field will likely focus on improving the scalability of solution-based reduction methods, potentially through the development of less expensive sequestering agents or alternative crystallization strategies. Additionally, the application of mechanochemical approaches (solid-state grinding) may offer complementary routes to these materials while minimizing solvent use. As synthetic control over these materials improves, so too will their implementation in devices ranging from photovoltaics to quantum materials, establishing chalcogenidoplumbates as a versatile class of functional materials with tunable electronic properties.

Experimental Workflow and Visualization

The following Graphviz diagram illustrates the integrated experimental workflow for chalcogenidoplumbate synthesis, encompassing the three primary methodological approaches discussed in this protocol:

G Chalcogenidoplumbate Synthesis Workflow (Width: 760px) Start Elemental Precursors (Pb, Ch, K) SolidState Solid-State Synthesis High-temperature fusion in sealed ampules Start->SolidState SolutionPhase Solution-Phase Reduction Alkaline metal reduction in amines Start->SolutionPhase Hybrid Hybrid Approach Solvothermal processing of solid-state precursors Start->Hybrid SS_Products Products: 'PbCh₂' phases K₂Hg₂Se₃, K₃BiSe₃ SolidState->SS_Products Soln_Products Products: [PbTe₃]²⁻ [Pb₂Ch₃]²⁻ SolutionPhase->Soln_Products Hybrid_Products Products: [PbSe₄]⁴⁻ (first Pb(IV) compound) Hybrid->Hybrid_Products Characterization Characterization X-ray diffraction, NMR Elemental analysis SS_Products->Characterization Soln_Products->Characterization Hybrid_Products->Characterization

Figure 1: Integrated workflow for chalcogenidoplumbate synthesis showing the three primary methodological approaches and their characteristic products, culminating in comprehensive materials characterization.

References

sodium plumbate oxidizing agent uses

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sodium Plumbate

This compound (IV), with the chemical formula Na₂PbO₃, is a sodium salt of lead. The table below summarizes its core chemical and physical properties [1] [2] [3].

Property Description
CAS Registry Number 52623-79-7 [1] [4] [3]
Molecular Formula Na₂O₃Pb [1] [2] [3]
Molecular Weight 301.18 g/mol [1] [4] [3]
IUPAC Name disodium;dioxido(oxo)lead [1] [4]
Appearance Yellow, fused, hygroscopic lumps or powder [1]
Solubility Soluble in water (decomposes over time, forming PbO₂) [1]
Stability Stable under recommended conditions, but incompatible with strong oxidizing agents [1]

Applications and Synthesis Context

This compound is recognized as a strong oxidizing agent and finds applications in the organic synthesis of various derivative compounds. It is suitable for both industrial synthesis and research applications [1]. While specific protocols for its use as an oxidant are not detailed in the available sources, its role in the synthesis of other lead compounds is evident.

One primary context where this compound is involved is in the synthesis of lead dioxide (PbO₂), a compound with significant utility as an oxidant. The following diagram illustrates a general workflow for preparing PbO₂ via a plumbate intermediate, synthesized from the search results [5].

Start Start: Lead Source (e.g., Pb, Pb(OH)₂) A Dissolve in concentrated NaOH solution Start->A B Form this compound Intermediate A->B C Add Oxidizer (e.g., Na₂S₂O₈, H₂O₂, NaClO) B->C D Precipitate Lead Dioxide (PbO₂) C->D End End: Collect PbO₂ (Filter, Wash, Dry) D->End

The following protocols detail methods for generating the this compound intermediate and subsequent oxidation to PbO₂, adapted from chemistry discussion forums [5].

Protocol 1: Formation of this compound from Metallic Lead

This protocol describes the initial dissolution of lead to form a plumbite or plumbate solution [5].

  • Reagents: Metallic lead (e.g., lead solder), concentrated Sodium Hydroxide (NaOH) solution.
  • Equipment: Beaker, stirrer, heating source (optional), fume hood.
  • Procedure:
    • Place the metallic lead in a beaker.
    • Add a concentrated NaOH solution (e.g., 30-50% w/v).
    • The reaction may proceed slowly at room temperature. Gentle heating can accelerate the dissolution process. The reaction produces hydrogen gas and forms a soluble plumbite complex.
    • Conduct this procedure in a fume hood to avoid inhalation of any aerosols.
Protocol 2: Oxidation of Plumbate to Lead Dioxide (PbO₂)

This general method uses an oxidizer to convert the soluble plumbate solution into solid lead dioxide [5].

  • Reagents: this compound solution (from Protocol 1), oxidizing agent (e.g., Sodium persulfate - Na₂S₂O₈, or Hydrogen peroxide - H₂O₂).
  • Equipment: Beaker, stirrer, Buchner funnel, filter paper, drying oven.
  • Procedure:
    • Ensure the this compound solution is well-formed and clear.
    • While stirring, gradually add the oxidizing agent. A color change and the formation of a brownish-black precipitate (PbO₂) should be observed.
    • Continue stirring to ensure complete reaction.
    • Isolate the precipitate by vacuum filtration using a Buchner funnel.
    • Wash the solid thoroughly with distilled water to remove soluble salts and other impurities.
    • Dry the collected PbO₂ solid in an oven at a low temperature.
Alternative Pathway: Synthesis from Red Lead (Minium)

An alternative, non-plumbate route for synthesizing PbO₂ uses the common pigment red lead (Pb₃O₄) [5].

  • Reaction: Pb₃O₄ + 4HNO₃ → PbO₂ + 2Pb(NO₃)₂ + 2H₂O
  • Procedure:
    • Add red lead (Pb₃O₄) to dilute nitric acid (e.g., 2M).
    • Stir the mixture. The reaction will yield a solid lead dioxide and soluble lead nitrate.
    • Recover the lead dioxide by filtration.
    • Wash the solid thoroughly with water to remove any residual acid and soluble lead salts.

Safety and Handling Protocols

This compound and related lead compounds are highly toxic. The following safety data is critical for any laboratory handling [1].

  • Personal Protective Equipment (PPE): Wear PVC or similar chemical-resistant gloves, safety glasses with side shields, and a lab coat. Use appropriate respiratory protection if aerosols or dust are formed [1].
  • Hazards:
    • Inhalation: May cause respiratory tract irritation [1].
    • Skin Contact: May cause skin irritation and/or allergic dermatitis [1].
    • Ingestion: Harmful if swallowed [1].
    • Environmental: May cause long-term adverse effects in the aquatic environment [1].
  • First Aid:
    • Inhalation: Move affected person to fresh air and seek medical attention [1].
    • Skin Contact: Rinse immediately with plenty of water and seek medical advice [1].
    • Eye Contact: Rinse cautiously with water for several minutes and seek medical advice [1].
    • Ingestion: Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention [1].
  • Storage: Store in a well-closed container at room temperature, protected from air and moisture to prevent degradation [1].

Comparison of Lead Dioxide Synthesis Methods

The table below compares the key methods for synthesizing PbO₂, as discussed in the protocols.

Method Key Reactants Key Steps Key Characteristics / Notes
Oxidation of Plumbate This compound, Oxidizer (e.g., Na₂S₂O₈, H₂O₂) Dissolve Pb in NaOH, Add oxidizer, Filter PbO₂ Involves soluble intermediate; allows generation from metallic lead [5].
From Red Lead (Minium) Red Lead (Pb₃O₄), Dilute HNO₃ React with acid, Filter PbO₂ Simple and direct; produces soluble Pb(NO₃)₂ as a by-product [5].
Via Lead Hypochlorite Lead acetate, Sodium hypochlorite Precipitate Pb(ClO)₂, Heat to convert to PbO₂ Multi-step process; involves mild heating for conversion [5].

Research Context and Alternatives

For researchers requiring a strong oxidizing agent, it is important to note that while this compound is classified as a strong oxidizer, the available public literature does not elaborate on its specific mechanisms or provide detailed protocols for its application in synthetic pathways for drug development [1] [6]. The scientific discussion is more focused on its role as a precursor or within the broader chemistry of plumbates [6].

References

Chemical Background and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Sodium plumbate (Na₂PbO₂ or Na₂O₃Pb) is a sodium salt of lead that has been primarily used as a strong oxidizing agent in industrial organic synthesis [1].

Its most significant historical application was in the "doctor sweetening" process for treating petroleum distillates like gasoline and kerosene to remove foul-smelling sulfur compounds, particularly mercaptans (RSH) [2]. This process was widely used in refineries between the World Wars but has since been superseded by other methods [2]. The chemistry of this process is well-understood and involves the following key reactions [2]:

  • Formation of Sodium Plumbite: Lead oxide (litharge, PbO) is dissolved in a concentrated sodium hydroxide solution. PbO + 2NaOH → Na₂PbO₂ + H₂O [2]
  • Reaction with Mercaptans: The sodium plumbite solution is agitated with the petroleum, converting mercaptans into lead mercaptides, which are soluble in the oil. 2RSH + Na₂PbO₂ → (RS)₂Pb + 2NaOH [2]
  • Regeneration with Sulfur: The addition of powdered sulfur precipitates the lead as lead sulfide (PbS) and converts the mercaptide into a less odorous disulfide, which remains in the oil. (RS)₂Pb + S → RS–SR + PbS [2]
  • Alternative Regeneration by Aeration: In the presence of atmospheric oxygen, the lead mercaptide can be slowly converted back, regenerating the sodium plumbite. (RS)₂Pb + 2NaOH + ½O₂ → RS–SR + Na₂PbO₂ + H₂O [2]

Industrial Protocol: Regeneration of Spent this compound Solution

The following protocol is adapted from an industrial patent and details the regeneration of spent "doctor solution" (which contains lead sulfide, caustic soda, sodium sulfide, and oil) back into active sodium plumbite [3].

Objective

To regenerate a spent sodium plumbite solution by oxidizing lead sulfide (PbS) back into sodium plumbite (Na₂PbO₂) using aeration, making it suitable for re-use in the sweetening process [3].

Materials and Equipment
  • Spent Doctor Solution: The black sludge byproduct from the petroleum sweetening process, primarily containing lead sulfide (PbS), caustic soda, sodium sulfide, and entrained oil [3].
  • Air Supply: A source of low-pressure air or oxygen [3].
  • Reaction Tank: A tank constructed of steel or other suitable material, equipped with:
    • A central vertical motor-driven shaft [3].
    • An agitation system with blades or paddles attached to the central shaft [3].
    • An air delivery system, consisting of a pipe leading to an annular outlet with multiple nozzles located near the bottom of the tank, below the agitator [3].
    • A heating system (e.g., a steam coil) to maintain optimal reaction temperature [3].
    • A cover with a chimney to vent vapors [3].
Procedure
  • Loading: Transfer the spent doctor solution into the reaction tank [3].
  • Heating: Apply heat to raise the temperature of the mixture. The patent suggests this improves the reaction efficiency, though a specific temperature range is not provided in the available excerpt [3].
  • Agitation and Aeration: Start the agitator to thoroughly mix the contents. Simultaneously, begin blowing a continuous stream of low-pressure air through the nozzles at the bottom of the tank. The dual action of mechanical agitation and fine air dispersion is critical for efficient oxidation [3].
  • Reaction Monitoring: Continue aeration and agitation. The oxidation process will convert black lead sulfide (PbS) back into active sodium plumbite, which can be observed by a change in the solution's appearance. The entrained oil will separate and can be skimmed off or otherwise removed [3].
  • Completion: The process is complete when the regeneration of sodium plumbite is deemed sufficient, typically after the black color of PbS has dissipated. The regenerated solution can then be returned to the sweetening process [3].

The workflow below summarizes the industrial regeneration process.

RegenerationProcess Start Start: Load Spent Doctor Solution Step1 Heat the Mixture Start->Step1 Step2 Begin Mechanical Agitation Step1->Step2 Step3 Begin Aeration with Air Step2->Step3 Step4 Oxidation Reaction: PbS converts to Na₂PbO₂ Step3->Step4 Step5 Monitor Reaction Progress (Color Change) Step4->Step5 Step6 Separate Recovered Oil Step5->Step6 End End: Regenerated Sodium Plumbite Solution Step6->End

Quantitative Data Summary
Parameter Details Notes
Primary Reactant Spent doctor solution (PbS, NaOH, oil) Waste product from sweetening [3]
Oxidizing Agent Air (low pressure) Dispersed as fine bubbles [3]
Key Equipment Reaction tank with agitator and air nozzles Agitation and aeration are simultaneous [3]
Critical Condition Application of heat Improves reaction efficiency; specific temperature not given [3]
Product Regenerated sodium plumbite (Na₂PbO₂) solution Ready for re-use [3]

Safety and Handling Notes

This compound is a lead compound and must be handled with extreme care due to its toxicity [1].

  • Personal Protective Equipment (PPE): Wear PVC or plastic gloves, safety glasses, and use appropriate skin and body protection. Use respiratory protection if aerosols or dust are formed [1].
  • Hazards: May cause skin irritation and allergic reactions. Harmful if inhaled or swallowed. Burning produces irritant fumes [1].
  • First Aid:
    • Inhalation: Move to fresh air and seek immediate medical attention [1].
    • Skin contact: Rinse immediately with plenty of water and seek medical advice [1].
    • Eye contact: Rinse immediately with plenty of water and seek medical advice [1].
    • Ingestion: Do not induce vomiting without medical advice [1].
  • Storage: Keep in a well-closed container at room temperature. It is hygroscopic (absorbs moisture from air) and incompatible with strong oxidizing agents [1].

Experimental Design Considerations

The main challenge is the unavailability of a direct synthesis protocol from common laboratory chemicals like lead or lead oxide. The search results describe industrial regeneration and historical context but do not provide a detailed, small-scale preparation method.

To proceed, you may need to consult specialized inorganic synthesis handbooks or primary literature for a reliable protocol. You could also consider alternative approaches based on general inorganic chemistry principles, such as the fusion of lead oxide with sodium hydroxide, though specific reaction conditions and stoichiometry would need to be carefully determined and validated.

References

Application Notes and Protocols: Petroleum Sweetening with Sodium Plumbate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Petroleum "sweetening" refers to industrial processes aimed at removing sulfur compounds from petroleum derivatives to eliminate foul odors and improve product stability. The sodium plumbate process, primarily documented in patents from the 1920s to 1940s, was developed to treat "sour" gasoline and other hydrocarbon oils containing mercaptans (RSH), which are responsible for undesirable smells and corrosive properties [1] [2]. This method utilizes the oxidative properties of this compound to convert mercaptans into less objectionable disulfides.

Process Overview and Chemical Principles

The core of the this compound sweetening process involves an oxidation-reduction reaction. This compound (Na₂PbO₂), which contains lead in the +4 oxidation state, acts as an oxidizing agent. It reacts with mercaptans present in the oil in the presence of an alkaline environment and an interface, converting them into insoluble lead sulfide (PbS) and organic disulfides (RSSR). The disulfides remain dissolved in the oil, effectively deodorizing it [2] [3].

A key step in the process is the regeneration of the sweetening agent. The formed lead sulfide is then treated with an oxidizing agent, typically air, in the presence of sulfur and an alkaline solution. This regeneration step reforms this compound and sodium thiosulfate, allowing the sweetening solution to be reused [3].

Quantitative Process Parameters

The tables below summarize key reagents and operational parameters based on historical patent data.

Table 1: Reagent Specifications and Compositions

Component Role/Description Typical Concentration/Composition
This compound Solution Primary oxidizing agent [2] Formed by dissolving litharge (PbO) in sodium hydroxide (NaOH) solution [3].
Sodium Hydroxide (NaOH) Provides alkaline medium [2] 5-25° Bé solution (approx. 3-15% w/v for lower range) [1] [3].
Sulfur Facilitates reagent regeneration [3] Elemental sulfur.
Air Oxidizing agent for regeneration [4] [3] Pressurized or blown through the mixture.

Table 2: Operational Process Parameters

Parameter Condition/Value
Reaction Temperature Ambient or moderately elevated (e.g., 100-120°F / 38-49°C) [1].
Reaction Time Varies; agitation for 10-30 minutes is typical [1].
Phase Separation Allowed to settle after agitation; lead sulfide forms a sludge phase [3].
Regeneration Air blown through lead sulfide sludge with sulfur present [3].

Experimental Protocol: Batch Sweetening with this compound

Reagent Preparation
  • This compound Solution: Prepare a solution of 5-25° Bé (approx. 3-15% w/v) sodium hydroxide. Add litharge (PbO) to this solution with stirring until a slight excess is present. The formation of this compound is indicated by the solution turning yellow [3].
Sweetening Procedure
  • Contact: In a reaction vessel, mix the sour gasoline (or other hydrocarbon oil) with the freshly prepared this compound solution. The volume ratio of oil to treating solution can vary significantly (e.g., from 1:1 to 16:1) [1] [2].
  • Agitation: Stir or agitate the mixture vigorously for 10 to 30 minutes to ensure adequate contact between the oil and the aqueous plumbate phase [1].
  • Settling: Allow the mixture to stand undisturbed. The treated oil will form the upper layer, while the spent reagent, containing precipitated lead sulfide, will form a lower sludge phase [3].
  • Separation: Separate the sweetened oil from the spent reagent sludge.
Reagent Regeneration
  • Oxidation: Transfer the spent sludge, rich in lead sulfide, to a regeneration vessel. Add elemental sulfur.
  • Aeration: Blow air through the mixture while maintaining agitation. This step oxidizes lead sulfide back into soluble this compound and forms sodium thiosulfate as a byproduct [3].
  • Reuse: The regenerated this compound solution is then returned to the sweetening process.

Visualization of the Sweetening Process

The following diagram illustrates the core workflow and chemical recycling loop of the this compound sweetening process.

G Start Start: Sour Gasoline Mix Mix & Agitate Start->Mix Reagent This compound Solution Reagent->Mix Settle Settle & Separate Mix->Settle SweetOil Sweetened Oil Settle->SweetOil SpentSludge Spent Sludge (PbS) Settle->SpentSludge Regenerate Regeneration (Add S, Blow Air) SpentSludge->Regenerate Regenerate->Reagent Reuse Solution

Diagram 1: this compound sweetening and regeneration workflow.

Analytical and Safety Considerations

  • Quality Control: Historical methods like the "doctor test" were used to verify sweetness. A negative doctor test (no blackening of a test strip containing lead oxide) indicates successful mercaptan removal [1].
  • Critical Considerations: This process involves the use of lead compounds, which are now known to be highly toxic. Handling and disposal pose significant health and environmental risks. Furthermore, the process generates lead-containing waste streams. For these reasons, this method has been superseded by modern, non-toxic sweetening processes such as Merox and hydrodesulfurization.

Conclusion

The this compound sweetening process represents a historically significant chemical engineering solution for treating sour petroleum fractions. While effective for its time, its operational relevance today is limited due to the severe toxicity of lead and the development of more advanced and environmentally friendly refining technologies. This document serves as a technical reference for researchers and scientists interested in the evolution of petroleum refining processes.

References

Understanding Plumbates and Handling Precautions

Author: Smolecule Technical Support Team. Date: February 2026

Working with lead-containing compounds like sodium plumbate requires strict safety measures. All manipulations must be performed in an argon atmosphere using standard Schlenk or glovebox techniques under strict exclusion of air and external moisture [1]. Be aware that all discussed compounds containing heavy elements, as well as their elemental sources, are of high toxicity [1].

Troubleshooting Common Experimental Issues

Here is a guide for common problems you might encounter when synthesizing this compound.

Issue & Symptom Likely Cause Solution / Recommended Action
Formation of Precipitates or Decomposition Exposure to air (CO₂, O₂) or moisture [1]. Ensure complete exclusion of air and moisture; use inert atmosphere (argon) for all steps [1].
Inconsistent Reaction Yield / Product Purity Light-induced decomposition; incorrect reaction temperature or time [1]. Store solutions/solids away from light (wrap containers in foil); follow solvothermal treatment protocols [1].
Unwanted Lead(IV) Species Unexpected oxidation due to reaction conditions and crystal lattice stabilization [1]. Control redox potential of the reaction mixture; be aware that Pb(IV) stability is often lattice-dependent [1].

Frequently Asked Questions

  • What solvents are suitable for these syntheses? Common solvents used in related chalcogenidoplumbate syntheses include 1,2-diaminoethane (en) and oxolane (THF), but they must be meticulously dried and purified before use [1].
  • How can I characterize my product? Products are typically characterized by single-crystal X-ray diffraction and elemental analysis. Solutions of plumbate salts can be investigated by 205Pb and 77Se or 127Te NMR techniques [1].

Experimental Workflow for Plumbate Synthesis

The diagram below outlines a generalized workflow for synthesizing chalcogenidoplumbates, based on methods that could be adapted for this compound [1].

Start Start: Prepare Reagents A Dry and Purify Solvents Start->A B Load Elements (Pb, Chalcogen) into Silica Ampule A->B C High-Temperature Solid-State Synthesis (Fuse elements under inert gas) B->C D Cool and Crush Resulting Phase C->D E Solvothermal Treatment or In-Situ Reduction (in amine solvent) D->E F Crystallization (in presence of sequestering agent) E->F G Characterize Product (X-ray, NMR, Elemental Analysis) F->G End End: Stable Product G->End

How to Proceed

For more specific information, I suggest you:

  • Consult specialized inorganic chemistry databases and literature focused on lead chemistry.
  • Refine your search using terms like "solvation structure stabilization lead anions" or "handling air-sensitive inorganic anions."
  • Review papers that cite key articles on chalcogenidoplumbates [1] to find more recent developments.

References

preventing PbO2 separation in plumbate solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Plumbate Solutions

A plumbate solution contains lead in its +4 oxidation state. Understanding its formation and instability is key to preventing PbO₂ precipitation.

Concept Description & Relevance
Plumbate Ions [1] Formed by reacting lead(IV) oxide (PbO₂) with alkali. Common anions: hexahydroxoplumbate(IV) [Pb(OH)₆]²⁻ (in solution), metaplumbate PbO₃²⁻, or orthoplumbate PbO₄⁴⁻ (anhydrous salts).
Instability & Precipitation [1] [2] Acidifying a plumbate solution, even with a strong mineral acid, precipitates PbO₂. This is a central property to manage.
Related Pb(II) Chemistry [2] Lead(II) hydroxide (Pb(OH)₂) dissolves in excess NaOH, forming the soluble complex [Pb(OH)₄]²⁻. This is often confused with plumbate formation but involves Pb(II), not Pb(IV).

Strategies for Stabilization and Troubleshooting

While direct guides are unavailable, you can develop protocols based on core chemical principles. The following flowchart outlines a logical approach to troubleshooting PbO₂ precipitation in your experiments.

Start PbO₂ Precipitates in Plumbate Solution C1 Check Solution Alkalinity Start->C1 C2 Verify Plumbate Formation Reaction C1->C2 Alkalinity sufficient S1 Maintain high excess of alkali (NaOH/KOH) C1->S1 Low pH detected C3 Confirm Substrate Purity and Surface Area C2->C3 Used PbO₂ S2 Ensure correct precursor: PbO₂ + alkali → Plumbate C2->S2 Used Pb(II) salt S3 Use high-purity PbO₂ with sufficient surface area C3->S3 Impurities or low surface area End Stable Plumbate Solution Achieved S1->End S2->End S3->End

To use this troubleshooting approach:

  • Maintain High Alkalinity: Keep the solution strongly basic with a significant excess of alkali hydroxide (e.g., NaOH, KOH) to suppress acidification that triggers PbO₂ precipitation [1]
  • Ensure Correct Formation: Confirm you are synthesizing the plumbate correctly by starting with PbO₂ and dissolving it in a hot, concentrated alkali solution [1]
  • Verify Lead Dioxide Quality: Use high-purity PbO₂ with good surface area to ensure complete reaction and minimize unintended contaminants

Suggested Experimental Workflow

For consistent results, follow this detailed workflow for creating and handling plumbate solutions:

  • Synthesis:

    • Procedure: Add PbO₂ to a concentrated (e.g., 30-50% w/v) solution of NaOH or KOH. Heat the mixture (e.g., 60-80°C) while stirring until the PbO₂ dissolves completely, forming the plumbate solution [1].
    • Monitoring: Confirm the reaction is complete when the dark brown PbO₂ solid is gone and the solution is clear.
  • Stabilization:

    • Storage: Store the solution in a tightly sealed, chemically resistant container (like HDPE or PP) to prevent absorption of atmospheric CO₂, which can lower pH.
    • Handling: Avoid introducing any acidic vapors or contaminants during sampling or processing.
  • Application & Reprecipitation:

    • Controlled Acidification: If PbO₂ is the desired product, precipitate it by slowly adding a strong mineral acid (like HNO₃ or H₂SO₄) to the cooled plumbate solution with vigorous stirring [1]. Cooling the solution helps control the precipitation rate and particle size.

Key Practical Considerations

  • Temperature Control: The dissolution of PbO₂ is often performed with heating [1]. For storage, keep solutions at stable room temperature and avoid freezing.
  • Material Compatibility: Ensure all containers, stirrers, and tubing are compatible with strong alkalis to avoid leaching contaminants or degrading.
  • Safety Precautions: Lead compounds are toxic. Always use appropriate personal protective equipment (PPE) and handle solutions within a properly ventilated fume hood.

References

Sodium Plumbate: Storage & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile

  • CAS Registry Number: 52623-79-7
  • Molecular Formula: Na₂O₃Pb
  • IUPAC Name: disodium;dioxido(oxo)lead
  • Appearance: Yellow, fused, hygroscopic lumps or powder. [1]

Storage Conditions Summary

Factor Condition Rationale & Notes
Temperature Room Temperature Standard ambient laboratory conditions are sufficient. [1]
Environment Dry, well-ventilated area Prevents moisture absorption (hygroscopic) and controls dust. [1]
Container Keep tightly closed Essential to protect from air and moisture, which degrade the compound over time. [1]
Incompatibilities Strong oxidizing agents Avoid contact to prevent hazardous reactions. [1]

Safe Handling & Personal Protective Equipment (PPE)

Handling Precautions

  • Ventilation: Use only in areas with appropriate exhaust ventilation. [1]
  • Hygiene: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. [1]

Required Personal Protective Equipment [1]

Equipment Specification
Respiratory Protection Wear a respirator if dust or aerosols are formed.
Hand Protection PVC or other plastic material gloves.
Eye Protection Safety glasses with side-shields.
Skin & Body Protection Standard laboratory coat and clothing.

Troubleshooting & FAQs

Q1: What should I do if I find the sodium plumbate container left open?

  • Assessment: Check the physical state of the material. If it has formed lumps or changed color, it may have absorbed moisture and degraded.
  • Action: Do not use it for critical experiments. The compound gradually decomposes with the separation of PbO₂ when exposed to moisture from the air. [1]
  • Disposal: Clearly label the container as "Degraded - For Disposal" and dispose of it according to your institution's hazardous waste protocols for lead compounds.

Q2: My this compound has formed hard lumps. Is it still usable? This is a strong indicator that the chemical has absorbed moisture and may have decomposed. Stability and reactivity data indicate it is not stable under prolonged exposure to air or moisture. [1] It is recommended to dispose of the material safely and acquire a new sample, ensuring the new container is sealed properly after use.

Q3: What are the first aid measures for this compound exposure? [1]

  • Inhalation: Move the person to fresh air. Call a physician immediately.
  • Skin Contact: Rinse immediately with plenty of water and seek medical advice.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove any contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.
  • Ingestion: Do not induce vomiting unless directed by medical personnel. Get immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for safely handling this compound in the laboratory, based on the safety guidelines.

Start Start this compound Procedure PPE Don Appropriate PPE: Safety glasses, gloves, lab coat Start->PPE Ventilation Confirm Workspace: Appropriate exhaust ventilation PPE->Ventilation Inspection Inspect Container & Chemical Ventilation->Inspection Decision Is the chemical in good condition? Inspection->Decision Use Proceed with Experiment Decision->Use Yes Dispose Dispose as Hazardous Waste Decision->Dispose No (lumps, degradation) Reseal Reseal Container Tightly Use->Reseal End End Procedure Reseal->End Dispose->End

Critical Safety & Compliance Notes

  • Toxicity Warning: this compound is a lead compound and is highly toxic. All handling should be performed with extreme caution. [1]
  • Incomplete Data: The information available from search results lacks critical details such as a complete Safety Data Sheet (SDS), specific disposal codes, and detailed fire-fighting measures. You must obtain and consult the full SDS from the manufacturer or a reliable chemical supplier before working with this substance.
  • Environmental Hazard: This compound may cause long-term adverse effects in the aquatic environment. Prevent it from entering drains. [1]

References

handling sodium plumbate safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Identification

The table below summarizes the key identifiers and properties of sodium plumbate.

Property Description
CAS Number 52623-79-7 [1] [2]
Molecular Formula Na₂O₃Pb [1] [2]
IUPAC Name disodium;dioxido(oxo)lead [2]
Appearance Light-yellow, fused, hygroscopic lumps or a yellow powder [1] [2]
Solubility Soluble in water (but decomposes gradually) and alkalies [1] [2]
Stability Hygroscopic. Decomposes on contact with water and acids. Incompatible with strong oxidizing agents [1] [2]

Hazards and Safety Precautions

This compound is a sodium salt of lead, and its hazards are consistent with those of lead compounds, which are highly toxic [1] [2].

Aspect Precautionary Measures
General Handling Use only in areas with appropriate exhaust ventilation. Handle in accordance with good industrial hygiene and safety practice. Keep the container tightly closed [2].

| Personal Protective Equipment (PPE) | • Respiratory: Use a breathing apparatus if aerosol or dust is formed. • Hand: Wear PVC or other plastic material gloves. • Eye: Wear safety glasses with side-shields [2]. | | Routes of Exposure | • Inhalation: May cause irritation of the respiratory tract. • Skin contact: May cause skin irritation, dermatitis, or an allergic reaction. • Ingestion: May be harmful if swallowed. • Eye contact: Causes irritation [2]. |

First Aid and Emergency Measures

The table below outlines the recommended first-aid procedures.

Route of Exposure First Aid Measure
Inhalation Move the person to fresh air. Call a physician immediately [2].
Skin Contact Rinse immediately with plenty of water and seek medical advice [2].
Eye Contact Rinse immediately with plenty of water for several minutes and seek medical advice [2].
Ingestion Do not induce vomiting without medical advice. Seek medical attention immediately [2].

Safe Handling Workflow

The following diagram summarizes the key steps for safely handling this compound in the laboratory.

Start Start Handling Procedure Prep 1. Preparation Start->Prep Vent Ensure appropriate exhaust ventilation is on Prep->Vent PPE Don required PPE: Gloves (PVC), Safety Glasses Prep->PPE CheckArea Check that the work area is clean and organized Prep->CheckArea Handling 2. During Handling CheckArea->Handling KeepClosed Keep container tightly closed when not in use Handling->KeepClosed AvoidDust Avoid creating dust or aerosols Handling->AvoidDust NoIncompat Keep away from incompatible materials Handling->NoIncompat Emergency 3. Emergency Preparedness NoIncompat->Emergency KnowFirstAid Know first-aid measures and eye wash/shower locations Emergency->KnowFirstAid Cleanup 4. Cleanup & Storage KnowFirstAid->Cleanup Decontaminate Decontaminate surfaces and equipment Cleanup->Decontaminate StoreSafe Store in original container in a secure, dry place Cleanup->StoreSafe

Frequently Asked Questions

Q1: What are the primary health hazards associated with this compound? The hazards are those typical of lead compounds, which are highly toxic. Exposure can cause irritation to the skin, eyes, and respiratory tract, and may lead to more severe systemic toxicity affecting multiple organ systems if ingested or inhaled [1] [2].

Q2: What should I avoid when working with this compound? You must avoid:

  • Incompatible materials: Strong oxidizing agents [2].
  • Moisture and water: The compound is hygroscopic and decomposes in water [1] [2].
  • Creating dust or aerosols: Use appropriate controls to prevent inhalation [2].

Q3: Where can I find the official occupational exposure limits for this compound? The search results did not provide specific exposure limits for this compound. For lead compounds in general, you must consult the official OSHA Permissible Exposure Limits (PELs) Table Z-1 or limits from other organizations like NIOSH and ACGIH [3]. The official Safety Data Sheet (SDS) from your chemical supplier is the definitive source for this information.

References

Plumbate Synthesis Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed protocols for synthesizing different types of plumbates, gathered from recent research.

Plumbate Type Synthesis Method Key Reaction Conditions Reported Yield/Outcome
Chalcogenidoplumbates [1] Solid-state synthesis & solution reduction Inert atmosphere, room temperature reduction, exclusion of light [1]. Crystalline salts obtained [1].
Tricyanoborylplumbates [2] Nucleophilic substitution Reaction of K₂[B(CN)₃] with triorganyllead halides; stable in air [2]. K[Et₃PbB(CN)₃] isolated in ~80% yield [2].
Tris(Triheteroarylstannyl)Plumbate [3] Donor-acceptor reaction 3:1 stoichiometry of lithium stannate with lead(II) amide in THF [3]. Crystalline product obtained in "good" yield [3].

G start Start Plumbate Synthesis ss Solid-State Synthesis (High-Temperature Fusion) start->ss sol Solution-Based Synthesis (Solvothermal or Reduction) start->sol inert Perform in Inert Atmosphere (Glovebox or Schlenk line) ss->inert sol->inert light Store & Handle under Exclusion of Light inert->light char Characterize Product (X-ray Diffraction, NMR, Elemental Analysis) light->char trouble Low Yield/Quality? char->trouble check_air Check for Air/Moisture Exposure trouble->check_air Yes optimize Optimize Conditions (Temperature, Solvent, Time) trouble->optimize No check_stoich Verify Reactant Stoichiometry & Purity check_air->check_stoich check_stoich->optimize optimize->char

Fig. 1. A general workflow for plumbate synthesis, incorporating key precautions and a troubleshooting cycle.

Frequently Asked Questions & Troubleshooting

Here are solutions to some common problems you might encounter, based on general laboratory practice and inferences from the search results.

Question Possible Cause & Solution

| Low or no product yield? | • Air/Moisture Exposure: Plumbates are often air- and moisture-sensitive [1] [3]. Ensure all manipulations use Schlenk or glovebox techniques. • Incorrect Stoichiometry: Re-check molar ratios of reactants. For example, a 3:1 ratio is critical for the synthesis in [3]. • Impure or Degraded Reagents: Use freshly purified solvents and reagents. | | Product decomposition? | • Thermal Instability: Some plumbates decompose at high temperatures [2]. Confirm thermal stability and avoid excessive heating. • Light-Induced Decomposition: Wrap reaction vessels in foil to inhibit light-induced decomposition [1]. | | Inconsistent results between attempts? | • Improper Crystallization: The presence of sequestering agents (e.g., cryptands) can be crucial for crystallization [1]. Experiment with different agents or solvent systems. • Variable Reaction Conditions: Closely control temperature, pressure (for solvothermal reactions), and stirring/agitation rates. |

Key Considerations for Synthesis Optimization

To improve your synthesis outcomes, please consider these critical parameters, which are emphasized across multiple sources [1] [3] [2]:

  • Atmosphere Control: This is the most frequently cited requirement. Successful syntheses are performed under a strict argon atmosphere using glovebox or Schlenk techniques.
  • Reactant Quality: Use high-purity elemental precursors and carefully dried, distilled solvents.
  • Sequestering Agents: For ionic plumbates, using sequestering agents like [2.2.2]cryptand or 18-crown-6 can dramatically improve crystallization yields by modifying cation size and shielding charge [1].

References

Understanding Sodium Plumbate: Properties and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key chemical properties of Sodium Plumbate? this compound (IV) is an inorganic compound with specific properties that are crucial for handling [1] [2].

Property Value
Molecular Formula Na₂O₃Pb [1] [2]
Molecular Weight 301.18 g/mol [1] [2]
Physical Form Fused, light-yellow lumps [1]
Solubility Soluble in alkalies; decomposed by water and acids [1]

Q2: Why does my this compound solution decompose or form a precipitate? This is the primary challenge. This compound is hygroscopic and decomposed by water and acids [1]. Upon contact with water, it hydrolyzes, breaking down and forming other lead compounds like lead dioxide (PbO₂) or lead hydroxide, which appear as precipitates [1] [3]. This makes it nearly impossible to maintain a stable, aqueous solution of this compound.

Q3: How can I work with this compound given its solubility issues? The standard workaround is to generate this compound in situ (in the reaction mixture itself) and use it immediately, rather than trying to isolate and dissolve the solid. Here are two established experimental protocols:

  • Protocol A: From Metallic Lead and Sodium Hydroxide

    • Dissolve: Dissolve metallic lead (Pb) in concentrated sodium hydroxide (NaOH) solution to form soluble sodium plumbite (a plumbate(II) complex) [3].
    • Oxidize: Oxidize the plumbite solution to lead dioxide (PbO₂) using an oxidizer like sodium persulfate or hydrogen peroxide. A brownish-black precipitate of PbO₂ indicates successful reaction [3].
  • Protocol B: From a Lead Salt (e.g., Acetate or Nitrate)

    • Precipitate: Treat a solution of lead acetate or lead nitrate with sodium hydroxide to form a precipitate of lead hydroxide [3].
    • Dissolve: Dissolve this precipitate in an excess of sodium hydroxide, forming the soluble this compound complex [3].
    • Oxidize: Add an excess of hydrogen peroxide solution to this plumbate complex. A brownish-black precipitate of PbO₂ will form [3].

Experimental Workflow for Handling this compound

The following diagram illustrates the logical decision-making process and experimental pathways for working with this compound, based on the troubleshooting advice and protocols above.

G Start Start: Work with This compound Q1 Is solid Sodium Plumbate available? Start->Q1 Q2 Goal: Aqueous Plumbate Solution? Q1->Q2 Yes Synthesize Synthesize In-Situ via Protocol A or B Q1->Synthesize No Warn Not Recommended: Decomposes in Water Q2->Warn Yes Use Use in Strongly Alkaline Solution Q2->Use No, use solid End Proceed with Intended Reaction Synthesize->End Warn->Synthesize Recommended Path Use->End

Key Considerations for Researchers

  • Primary Hazard: The main safety concern arises from the lead content of the compound [1]. Standard precautions for handling toxic heavy metals must be strictly followed.
  • Patented Product Restriction: Please be aware that one source indicates this product may be subject to patent-related sales restrictions, which could affect sourcing for certain types of research [1].

References

Regeneration of Spent Sodium Plumbate Solution

Author: Smolecule Technical Support Team. Date: February 2026

The following information summarizes the core process based on the available historical patent. Please note that modern practices and safety standards may differ significantly.

Overview of the Process Spent sodium plumbate solution (or "doctor solution"), used for sweetening petroleum products like gasoline and kerosene, is regenerated by oxidizing the lead sulfide (PbS) formed during use back into this compound. The process involves agitating the spent solution with air in a specialized tank [1].

Key Steps and Parameters The table below outlines the primary steps and their purposes [1].

Step Description Purpose / Outcome
1. Feed Preparation Spent solution (containing oil, PbS, caustic soda, sodium sulfide) is placed in a regeneration tank. Prepares the material for the oxidation reaction.
2. Aeration & Agitation Air is blown through the liquid via a pipe with a perforated annular outlet while the mixture is vigorously agitated. Provides oxygen for the chemical reaction and ensures thorough mixing.
3. Chemical Reaction Lead sulfide (PbS) in the spent solution is oxidized by the air in the presence of caustic soda. Converts PbS back into active this compound (Na₂PbO₂).
4. Product Separation The regenerated this compound solution is separated from the treated oil for reuse. Recovers the valuable chemical and separates it from by-products.

The general chemical reaction involved is the conversion of lead sulfide (PbS) in the spent solution back into this compound, facilitated by aeration [1].

Experimental Workflow

The following diagram illustrates the sequential steps for regenerating spent this compound solution, from preparation to final separation.

regeneration_workflow Spent this compound Regeneration Workflow node_start Start node_step1 Prepare Spent Solution (Contains PbS, oil, NaOH) node_start->node_step1 node_step2 Transfer to Regeneration Tank node_step1->node_step2 node_step3 Initiate Aeration & Agitation node_step2->node_step3 node_step4 Oxidation Reaction (PbS to Na₂PbO₂) node_step3->node_step4 Air (O₂) node_step5 Separate Regenerated Solution from Oil node_step4->node_step5 node_end Reuse Regenerated Solution node_step5->node_end

Potential Troubleshooting and FAQs

While detailed modern FAQs are unavailable, here are some potential issues and solutions inferred from the process description.

Frequently Asked Questions

  • Q1: What is the primary cause of incomplete regeneration?

    • A: The most likely cause is insufficient aeration or agitation. The oxidation of lead sulfide requires adequate oxygen supply and thorough mixing to proceed efficiently. Ensure the air flow rate is sufficient and the agitator is functioning correctly [1].
  • Q2: Why might there be issues with separating the regenerated solution from the oil?

    • A: This could result from the formation of a stable emulsion during the agitation process. Optimizing the agitation speed to be effective without creating a persistent emulsion might be necessary. The patent also describes specific apparatus designs to aid in this separation [1].
  • Q3: Can this process recover lead from other types of lead-containing waste?

    • A: The described method is specific to spent this compound solutions from petroleum sweetening. Other lead-containing materials, such as those from battery recycling or flue dusts, require different hydrometallurgical or pyrometallurgical processes [2] [3].

Important Limitations and Recommendations

The technical information provided here is from a single, historical source. For practical laboratory or industrial application, I strongly recommend you:

  • Consult modern literature and safety data sheets, as handling practices, material compatibilities (e.g., use of Teflon components), and environmental regulations have evolved significantly since 1933.
  • Verify the chemical process with more recent sources to identify potential improvements or alternative catalysts.
  • Conduct small-scale tests to validate the process and parameters before scaling up.

References

sodium plumbate reaction byproducts management

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Plumbate: Properties & Handling

This FAQ covers the basic information for researchers handling this compound in a laboratory setting.

  • What is this compound and what are its key identifiers? this compound (Na₂O₃Pb) is a sodium salt of lead used as a reagent in organic synthesis and industrial applications. It is a strong oxidizing agent [1].

  • What are the critical safety precautions for handling this compound? Personal protective equipment (PPE) is essential. Wear PVC or plastic gloves, safety glasses with side-shields, and use appropriate exhaust ventilation. The compound may cause skin irritation, respiratory irritation, and is harmful if swallowed [1].

  • What should I do in case of accidental exposure?

    • Inhalation: Move to fresh air and call a physician immediately [1].
    • Skin contact: Rinse immediately with plenty of water and seek medical advice [1].
    • Eye contact: Rinse immediately with plenty of water and seek medical advice [1].
    • Ingestion: Do not induce vomiting without medical advice [1].
  • How should this compound be stored? Store in a well-closed container at room temperature. It is stable under recommended conditions but is incompatible with strong oxidizing agents [1].

Guide to Managing Byproducts and Waste

Comprehensive data on the specific byproducts of this compound reactions was not available. The management of any resulting waste must focus on its lead content, which is highly regulated due to its toxicity.

  • What is the primary concern with waste from this compound experiments? The lead (Pb) content is the primary concern. Lead is a cumulative toxicant that poses significant risks to human health and the environment. All waste materials, including aqueous solutions, solid residues, and contaminated gloves or equipment, must be treated as hazardous lead-containing waste [1].

  • Are there any documented methods for treating lead-containing waste? While not specific to this compound, one patent describes a general method for treating sodium-containing waste by reacting it with silica (SiO₂) at high temperatures in a combustion process to form stable sodium silicates, thereby preventing the waste from deteriorating refractory materials [2]. This illustrates the type of industrial process that might be used, but this is not a verified or recommended protocol for laboratory-scale disposal.

  • What is the recommended action for laboratory researchers? Do not dispose of any waste down the drain or in regular trash. You must:

    • Characterize all waste generated from your experiments.
    • Consult directly with your institution's Environmental Health and Safety (EHS) department. They will provide specific, legally compliant procedures for the collection, storage, and disposal of hazardous waste.
    • Plan your experiment to minimize waste generation from the start.

Experimental Workflow for Waste Management

The following diagram outlines the critical steps for managing waste and ensuring safety during experiments involving this compound.

Start Start Experiment Plan Plan Waste Handling Start->Plan PPE Don Appropriate PPE Plan->PPE Execute Execute Reaction PPE->Execute Collect Collect All Waste Execute->Collect Label Label as Hazardous Collect->Label Contact Contact EHS Label->Contact End Safe Disposal Contact->End

Summary of Key Data

The table below summarizes the quantitative information available for this compound.

Property Value / Description Reference
CAS Registry Number 52623-79-7 [1]
Molecular Formula Na₂O₃Pb [1]
Molecular Weight 301.18 g/mol [1]
Physical Description Light yellow, fused, hygroscopic lumps [1]
Solubility Soluble in water (gradually decomposes with separation of PbO₂) [1]

References

sodium plumbate vs potassium plumbate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition and Basic Properties

The table below summarizes the core chemical identities and general characteristics of sodium and potassium plumbate.

Property Sodium Plumbate Potassium Plumbate
Chemical Formula Na₂O₃Pb [1] Often derived from K₂[Pb(OH)₆] or related oxides [2].
IUPAC Name disodium;dioxido(oxo)lead [1] Information not explicitly available in search results.
CAS Number 52623-79-7 [1] Information not explicitly available in search results.
Molecular Weight 301.18 g/mol [1] Information not explicitly available in search results.
Common Form Light yellow, fused, hygroscopic lumps [1] Single crystal particles [3].
Solubility Soluble in water (decomposes over time to PbO₂) [1] Synthesized in aqueous alkaline solution [3].
Stability Stable under general conditions, but incompatible with strong oxidizing agents [1] Stable as a single crystal [3].
Key Applications Organic synthesis; strong oxidizing agent [1] Superconductor industry [3].

Experimental Protocols and Deeper Analysis

A key distinction lies in the available synthesis methodologies. The search results provide a detailed hydrothermal preparation method for potassium plumbate single crystals, while information for this compound is more general.

Detailed Protocol: Hydrothermal Preparation of Potassium Plumbate Single Crystal

This method, developed to address issues of high energy consumption and compositional inhomogeneity, produces uniform, large-grain single crystals suitable for superconductors [3]. The following workflow outlines the synthesis and characterization process:

G Weighing Weigh PbO and KOH Reactor Add to autoclave with deionized water Weighing->Reactor Dissolve Stir to dissolve KOH Reactor->Dissolve Heat Heat to 130-240°C Hold for 4-72 hours Dissolve->Heat Cool Cool in furnace Heat->Cool Filter Filter and wash until neutral pH Cool->Filter Dry Dry at 40-100°C for 8-24 hours Filter->Dry Characterize Characterize product (XRD, SEM) Dry->Characterize

Key Synthesis Parameters:

  • Molar Ratio (PbO:KOH): Can vary from 0.1 to 10 [3]. Specific examples include 1:1, 5:1, and 8:1 [3].
  • KOH Concentration: Ranges from 0.1 to 10 mol/L in the reaction mixture [3].
  • Temperature & Duration: Heating is typically conducted between 130-240°C for 4 to 72 hours [3].
Comparative Analysis of Properties and Applications
Aspect This compound Potassium Plumbate
Synthesis Method Information not specific; likely involves fusion or reaction in aqueous alkali. Hydrothermal method [3].

| Key Advantages | Information not available in search results. | Energy-efficient synthesis: Lower temperature process. Compositional homogeneity: Single crystal structure ensures uniformity. Superior material properties: Directly applicable in superconductor industry [3]. | | Primary Industrial Use | Serves as a reagent in organic synthesis and a strong oxidizing agent [1]. | Used in the superconductor industry due to its superconducting properties, especially in single-crystal form [3]. |

Critical Considerations for Researchers

  • Material Form is Crucial: The search results highlight that potassium plumbate single crystals offer superior properties for advanced applications like superconductivity compared to polycrystalline forms, which can have grain boundaries and compositional fluctuations that impair performance [3]. The choice between sodium and potassium plumbate may depend on the required physical form.
  • Information Gaps: The search results reveal a lack of head-to-head experimental data comparing the performance of these two compounds. Key information, such as detailed synthesis protocols for this compound, specific thermodynamic data, and direct comparisons of oxidizing strength or catalytic efficiency, is not available.
  • Safety and Handling: this compound is classified as a skin irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including PVC gloves and safety glasses, is required. It may also pose long-term hazards to aquatic environments [1].

Future research could focus on generating direct comparative data on catalytic activity, structural stability under various conditions, and electrochemical properties to provide a more robust guide for material selection.

References

Chemical Identity and Reactivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Sodium Plumbate Lead(II) Oxide (PbO) Lead(IV) Oxide (PbO₂)
Chemical Formula Typically Na₂Pb(OH)₆ or Na₂PbO₂ · xH₂O [1] [2] PbO [2] PbO₂ [1]
Oxidation State of Lead +4 [1] +2 [2] +4 [1]
Primary Reactivity Profile Soluble precursor for electrolytic deposition; reacts with acids [3] [1] Amphoteric; reacts with acids and strong bases [4] [2] Powerful oxidizing agent; amphoteric (strong acidic character) [4] [1]
Key Reaction with Acid Leads to formation of PbO₂ or reduced lead salts [1] Forms Pb²⁺ salts (e.g., Pb(NO₃)₂, PbCl₂) [2] Forms Pb²⁺ salts liberating O₂ or Cl₂ (e.g., with HCl) [1]
Key Reaction with Base Stable in strongly alkaline solutions [3] Forms plumbite ions [Pb(OH)₃]⁻ or [Pb(OH)₄]²⁻ [2] Forms hydroxyplumbate(IV) ions [Pb(OH)₆]²⁻ [4] [1] [2]
Key Application Electroplating bath for alpha-PbO₂ deposition [3] Starting material for synthesizing other lead compounds including plumbates [2] Cathode material in lead-acid batteries; powerful oxidant [1]

This compound is not typically used for direct chemical reactions but primarily serves as a critical soluble source of lead(IV) in highly alkaline environments for the electrochemical deposition of lead dioxide. In contrast, various lead oxides are more commonly involved in direct chemical redox or acid-base reactions [3] [2].

Experimental Protocols for Electrochemical Deposition

The primary experimental context for this compound is its use as an electroplating solution to deposit a specific crystalline form of lead dioxide (alpha-PbO₂). Here are two detailed methodologies:

Protocol 1: Standard this compound Bath for Alpha-PbO₂ Deposition [3]

  • Solution Preparation: Dissolve 30-40 grams of Litharge (PbO) in 1 liter of an approximately 20% w/w Sodium Hydroxide (NaOH) aqueous solution until saturated.
  • Operating Conditions:
    • Temperature: Maintain between 20°C and 50°C.
    • Anode Current Density: Apply within 0.1 to 10 A/dm².
  • Procedure: Use the substrate to be coated as the anode. A stainless steel or copper cathode of similar size to the anode is recommended. The bath deposits the alpha polymorph of PbO₂.

Protocol 2: Alternative Plumbate-Based Formulation [3]

  • Solution Preparation: Dissolve 80 grams of NaOH in distilled water. Add 30 grams of PbO and stir to dissolve. Make up the solution to 1 liter.
  • Operating Conditions:
    • Temperature: Operate at room temperature.
    • Anode Current Density: Apply 0.3 A per square inch (approximately 46.5 mA/cm²).

For comparison, Lead(IV) Oxide (PbO₂) can be deposited from acidic baths, which yield the beta polymorph [3]:

  • Lead Nitrate Bath (for Beta-PbO₂): A solution of at least 200 g/L (up to 800 g/L) of Lead Nitrate (Pb(NO₃)₂) is used. The temperature is maintained between 50°C and 70°C with an anode current density below 40 mA/cm² to deposit the beta polymorph [3].

Reactivity Pathways and Relationships

The diagram below summarizes the core reactivity relationships and synthesis pathways between this compound and the common lead oxides, illustrating how these compounds interconvert.

G PbO Lead(II) Oxide (PbO) NaPlumbate This compound (e.g., Na₂[Pb(OH)₆]) PbO->NaPlumbate Dissolution in Strong NaOH PbO2_Beta Lead(IV) Oxide (Beta-PbO₂) PbO->PbO2_Beta Oxidation (e.g., Chlorination) Acid Strong Acid (e.g., HCl, HNO₃) PbO->Acid Reaction with Acid PbO2_Alpha Lead(IV) Oxide (Alpha-PbO₂) NaPlumbate->PbO2_Alpha Anodic Deposition (Electrolysis) NaPlumbate->Acid Acid-Base Reaction Salt_Solution Pb²⁺ Salt Solution PbO2_Beta->Salt_Solution Reduction by Acid (Oxidizing Action) Acid->Salt_Solution Products with Pb²⁺

The core distinction lies in this compound's role as a soluble precursor for controlled electrochemical deposition, whereas lead oxides are more commonly involved in direct chemical reactions, often acting as reactants or oxidants.

References

Plumbate vs. Plumbite: A Chemical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The terms "plumbate" and "plumbite" refer to compounds containing different ions of lead in distinct oxidation states, which fundamentally determines their oxidizing or reducing behavior.

The table below summarizes their core differentiating characteristics:

Feature Plumbate Plumbite
Oxidation State Lead in +4 oxidation state [1] [2] Lead in +2 oxidation state [3]
Ion Formula e.g., PbO44- (ortho-plumbate(IV)) [1] e.g., PbO22- [3]
Formation Formed by oxidation of lead [3] Formed by reduction of lead or plumbates [3]
Stability Relatively unstable, decomposes readily [3] More stable [3]
General Behavior Strong oxidizing agent [2] Reducing agent (common form is less soluble and stable) [3]

A classic example that illustrates this relationship is Lead Plumbate (Pb3O4), commonly known as red lead. This compound can be formally described as lead(II) plumbate(IV) [Pb2PbO4], meaning it contains both Pb2+ and Pb4+ ions [2]. Its behavior in acid demonstrates the oxidizing nature of the plumbate component: when reacted with nitric acid, the lead(II) oxide dissolves to form lead nitrate, while the lead(IV) oxide (PbO2), a strong oxidizer, remains unchanged [2].

Suggested Experimental Pathways for Comparison

To quantitatively compare oxidizing strength, you would typically measure the tendency of a species to gain electrons. Here are standard experimental approaches that can be applied:

  • Electrochemical Measurements: The most direct method is to measure the standard reduction potential (E°). This can be done using electrochemical cells where the compound of interest is part of the cathode half-cell. A more positive reduction potential indicates a stronger oxidizing agent.
  • Spectrophotometric Titration: This method could be used to monitor a redox reaction between the plumbate and a known reducing agent. By tracking the change in concentration of a colored species over time, you can determine the rate and stoichiometry of the reaction.
  • Synthesis and Reactivity Probes: As outlined in research on chalcogenidoplumbates, the synthesis of plumbate(IV) ions like [PbSe4]4- often requires strong oxidizing conditions, itself indicative of the stability and redox nature of these species [1]. Their subsequent reactivity with transition-metal compounds can be probed to understand their oxidizing power [1].

The diagram below illustrates a generalized workflow for designing such experiments, from preparation to data analysis.

Start Experimental Goal: Compare Oxidizing Strength Step1 1. Compound Synthesis & Characterization Start->Step1 Sub1_1 e.g., Electrochemical Cell Preparation Step1->Sub1_1 Sub1_2 e.g., Reactant Solutions for Spectroscopic Probe Step1->Sub1_2 Step2 2. Select Assay Method Sub2_1 Method A: Cyclic Voltammetry Step2->Sub2_1 Sub2_2 Method B: Spectrophotometry Step2->Sub2_2 Step3 3. Perform Experiment & Collect Data Step4 4. Analyze Results Step3->Step4 Result1 Output: Reduction Potential (E°) Step4->Result1 Result2 Output: Reaction Rate Constant (k) Step4->Result2 Sub1_1->Step2 Sub1_2->Step2 Sub2_1->Step3 Sub2_2->Step3

References

Sodium Plumbate and Inorganic Lead Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Sodium plumbate is a plumbate(II) salt formed when lead(II) oxide or hydroxide dissolves in a strong alkali like sodium hydroxide [1] [2]. The table below compares its key characteristics with other common inorganic lead compounds.

Compound Name Chemical Formula Oxidation State of Lead Key Characteristics & Solubility
This compound [1] [2] Often represented as Na2PbO2 or Na2[Pb(OH)4] +2 Soluble in water; formed from PbO or Pb(OH)2 in NaOH.
Lead(II) Oxide [2] PbO +2 Amphoteric; soluble in acids (forms Pb²⁺ salts) and strong alkalis (forms plumbites).
Lead(II) Hydroxide [1] Pb(OH)2 +2 Amphoteric; white precipitate; re-dissolves in excess NaOH to form this compound.
Lead(II) Chloride [1] [2] PbCl2 +2 White precipitate; poorly soluble in cold water; dissolves in hot water or conc. HCl.
Lead(II) Iodide [1] [2] PbI2 +2 Bright yellow precipitate; poorly soluble in water.
Lead(II) Sulfate [1] [2] PbSO4 +2 White precipitate; poorly soluble in water.
Lead Dioxide [2] PbO2 +4 Powerful oxidizing agent; reacts with solid alkalis to form plumbates (Pb(OH)6²⁻).

The diagram below illustrates the typical synthesis path of this compound and its relationship with other lead compounds.

G Pb2_plus Pb²⁺ (aq) Pb_OH_2 Pb(OH)₂ (s) Pb2_plus->Pb_OH_2 Add OH⁻ Pb_OH_2->Pb2_plus Add H⁺ Na2PbO2 Na₂PbO₂ (aq) Pb_OH_2->Na2PbO2 Add excess OH⁻ Na2PbO2->Pb_OH_2 Acidify

Figure 1: Synthesis and Reactions of this compound
Key Experimental Protocols

The following are standard laboratory methods for preparing and identifying these compounds [1].

  • Synthesis of this compound:

    • Start with a solution of lead(II) nitrate (Pb(NO₃)₂).
    • Add a small amount of sodium hydroxide (NaOH) solution to form a white precipitate of lead(II) hydroxide (Pb(OH)₂).
    • Add an excess of NaOH solution. The precipitate will re-dissolve, forming a colorless solution of this compound.
  • Precipitation of Other Insoluble Lead(II) Compounds:

    • For Lead(II) Chloride (PbCl₂): Add dilute hydrochloric acid (HCl) or a chloride solution (e.g., NaCl) to lead(II) nitrate solution.
    • For Lead(II) Iodide (PbI₂): Add potassium iodide (KI) solution to lead(II) nitrate solution to form a bright yellow precipitate.
    • For Lead(II) Sulfate (PbSO₄): Add dilute sulfuric acid (H₂SO₄) or a sulfate solution (e.g., Na₂SO₄) to lead(II) nitrate solution.

Lead Compounds in Drug Discovery

In pharmacology, a lead compound is a chemical entity that shows desired pharmacological activity against a therapeutic target and serves as a starting point for drug optimization [3]. The table below compares modern strategies for identifying these compounds.

Strategy Core Principle Key Characteristics & Data Sources
High-Throughput Screening (HTS) [3] Experimentally testing hundreds of thousands of compounds from a library against a biological target. Uses automated, robotic systems; simple, automation-compatible assay designs (e.g., biochemical, cell-based).
Virtual Screening of Ultra-Large Libraries [4] [5] Using computational tools to screen billions of "make-on-demand" compounds in silico before synthesis. Navigates vast chemical spaces (e.g., Enamine's 65-billion compound library) [5]; relies on docking and machine learning.
Fragment-Based Ligand Discovery [4] Screening very low molecular-weight compounds (fragments) to identify low-affinity binders, then growing/assembling them. Identifies efficient starting points; uses biophysical methods (e.g., X-ray crystallography, SPR) to detect weak binding.
Natural Product Isolation [3] [6] Identifying bioactive compounds from natural sources like plants, fungi, and venom. Provides structurally diverse and complex scaffolds; historically a rich source of lead compounds (e.g., morphine, captopril).

The modern drug discovery workflow is a multi-stage, iterative process, as visualized below.

G TargetID Target Identification HitID Hit Identification TargetID->HitID HitToLead Hit-to-Lead HitID->HitToLead HTS HTS HitID->HTS Virtual Virtual Screening HitID->Virtual Fragment FBLD HitID->Fragment Natural Natural Products HitID->Natural LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical & Clinical LeadOpt->Preclinical

Figure 2: Modern Lead Compound Discovery Workflow
The Role of Experimental Validation

Computational predictions must be validated experimentally. Biological functional assays are critical for confirming a compound's activity, potency, and mechanism of action [5]. These include:

  • Biochemical Assays: Measuring enzymatic activity or receptor-ligand binding [3].
  • Cell-Based Assays: Assessing functional responses, such as cell viability or reporter gene expression [5].
  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or X-ray crystallography are used to confirm binding and determine the atomic-level structure of the compound bound to its target [4] [3].

This creates an iterative feedback loop where experimental data refines computational models and guides the chemical optimization of the lead series [5].

References

Plumbates in Materials Science vs. Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

The search results reveal a clear division in "plumbate" research, summarized in the table below.

Compound Type Description Key Applications / Effects Primary Research Focus in Search Results

| Inorganic Plumbates | Salts where lead is part of an anionic complex [1]. | Octalithium Plumbate (Li₈PbO₆): Ceramic breeder material for tritium production in fusion reactors [2] [3]. Chalcogenidoplumbates: Building blocks for semiconductors and thermoelectric materials [1]. | Material properties (e.g., neutronic performance [3], electronic structure [2]), and single synthesis routes [1]. | | Plumbagin (Organic) | A natural naphthoquinone compound from Plumbago plants [4]. | Pharmacology: Anti-cancer effects (induces apoptosis via ROS-PI3K-Akt-mTOR pathway [5] [6]), anti-inflammatory, and antioxidant properties [4]. | Therapeutic mechanisms, efficacy in various cancer cell lines [5] [7] [6], and pharmacological profiles [4]. |

Synthesis of Inorganic Plumbates

For inorganic plumbates, the search yielded details on specific methods rather than a direct comparison. The experimental protocols for two primary pathways are outlined below.

  • High-Temperature Solid-State Synthesis [1]

    • Procedure: Elements (e.g., lead and chalcogens like selenium or tellurium) are combined in a sealed silica ampule under an inert atmosphere. The mixture is heated until a homogeneous melt is achieved, then cooled to form the product [1].
    • Key Considerations: This method requires strict exclusion of air and moisture, typically using Schlenk line or glovebox techniques. Safety precautions are critical due to the toxicity of reactants and their potential pyrophoricity [1].
  • Solution-Based Reduction (In-Situ Reduction) [1]

    • Procedure: Solid-state synthesized phases (e.g., "PbCh₂") are reduced in a solvent like 1,2-diaminoethane (en) using an alkaline metal (e.g., potassium). Sequestering agents like crown ethers or cryptands are often added to crystallize the resulting chalcogenidoplumbate(II) salts [1].
    • Key Considerations: Solvents must be thoroughly dried and purified before use. This route can yield crystalline salts suitable for structural analysis via single-crystal X-ray diffraction [1].

The following diagram maps the logical relationship between these synthesis pathways and the resulting materials:

G Start Start: Synthesis of Inorganic Plumbates SolidState High-Temperature Solid-State Reaction Start->SolidState SolutionBased Solution-Based Reduction Start->SolutionBased Intermediate Intermediate Phase (e.g., 'PbCh₂') SolidState->Intermediate Elements fused in sealed ampule Product1 Product: Crystalline Phase (e.g., for material applications) SolidState->Product1 Direct product Product2 Product: Crystalline Salts (e.g., [Pb₂Ch₃]²⁻ for structural studies) SolutionBased->Product2 Reduction in solvent with sequestering agent Intermediate->SolutionBased Used as precursor

Plumbagin's Mechanism of Action

While not a synthesis method, the mechanism of the organic compound plumbagin is well-documented. It exerts anti-cancer effects primarily by modulating the ROS-PI3K-Akt-mTOR signaling pathway [5] [6] [4]. The diagram below illustrates this pathway and the intervention points of plumbagin.

G PL Plumbagin (PL) ROS Increased ROS PL->ROS Upregulates pPI3K p-PI3K ROS->pPI3K Inhibits Apoptosis Cell Apoptosis ROS->Apoptosis Induces PI3K PI3K pPI3K->PI3K Phosphorylation pAkt p-Akt pPI3K->pAkt Akt Akt pAkt->Akt Phosphorylation pmTOR p-mTOR pAkt->pmTOR ProSurvival Cell Proliferation & Survival pAkt->ProSurvival mTOR mTOR pmTOR->mTOR Phosphorylation pmTOR->ProSurvival

Suggestions for Further Research

The search results contain extensive data on the effects of plumbagin but lack direct comparisons of its synthesis or extraction methods from plant material.

  • Refining Search Terms: Use more specific phrases in scientific databases such as "extraction efficiency Plumbago zeylanica", "comparison of naphthoquinone isolation methods", or "scalable synthesis of plumbagin".
  • Consulting Specialized Literature: Focus your search on journals dedicated to natural product chemistry, phytochemistry, or process chemistry, where comparisons of extraction yields and method efficiency are more commonly published.

References

Modern Lead Identification Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The field is moving beyond traditional methods to leverage ultra-large chemical libraries and advanced computational techniques. The table below summarizes two prominent strategies identified in the recent literature.

Strategy Core Principle Key Experimental Validation Reported Success Rate / Outcome

| Bottom-Up Hierarchical Screening [1] | A two-phase method: 1) Exploration: Exhaustive fragment screening. 2) Exploitation: Growth of fragment hits into drug-like compounds using ultra-large libraries. | Identified novel BRD4(BD1) binders. Binding was confirmed via:

  • Differential Scanning Fluorimetry (DSF)
  • Surface Plasmon Resonance (SPR)
  • X-ray crystallography for binding mode.
  • Quantitative TR-FRET competitive assay for affinity. | Success rate close to 20% in identifying new binders for BRD4(BD1) [1]. | | Network-Based Data Mining [2] | Uses an ensemble of chemical similarity networks and network propagation algorithms to prioritize compounds likely to interact with a target protein. | Identified 24 candidate leads for CLK1. Two out of five synthesizable candidates were experimentally validated in binding assays [2]. | Successfully discovered intentionally unlabeled compounds in benchmark tests on the BindingDB database [2]. |

Detailed Experimental Protocols

Here is a deeper dive into the key experimental methodologies cited in the strategies above, which are critical for validating computational predictions.

  • Primary Single-Dose Screening: This is the first step to quickly assess potential binding.

    • Differential Scanning Fluorimetry (DSF): This method, also known as the thermal shift assay, monitors the thermal stability of a protein. A compound that binds to the target protein often stabilizes it, leading to an increase in its melting temperature ((T_m)), which is detected by a fluorescent dye [1].
    • Surface Plasmon Resonance (SPR): SPR is used to study biomolecular interactions in real-time without labeling. It can confirm that a compound binds to the immobilized target protein and provide preliminary kinetic data (on- and off-rates) [1].
  • Binding Mode Elucidation:

    • X-ray Crystallography: This technique provides atomic-resolution visualization of the compound bound to its protein target. It is the gold standard for confirming the predicted binding mode and revealing precise atomic interactions, which is invaluable for further optimization [1].
  • Quantitative Affinity Measurement:

    • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Competitive Assay: This is a high-throughput method for determining binding affinity. In a competitive setup, the test compound competes with a known, fluorescently labeled ligand for binding to the target. The potency of the compound, reported as an IC50 value (the concentration that inhibits 50% of the labeled ligand's binding), is calculated from a dose-response curve [1].

Workflow Visualization

The following diagram illustrates the integrated hierarchical computational and experimental workflow for the bottom-up lead identification strategy.

cluster_hier Hierarchical Computational Funnel cluster_exp Experimental Validation Cascade start Start: Target Protein exp_frag Exploration: Virtual Fragment Screening start->exp_frag hit_cluster Hit Clustering & Analysis exp_frag->hit_cluster exp_lib Exploitation: Scaffold Expansion (Ultra-large Library) hit_cluster->exp_lib comp_filter Compound Filtering (Drug-likeness, Solubility) exp_lib->comp_filter hier_calc Hierarchical Calculations comp_filter->hier_calc exp_val Experimental Validation dock 1. Molecular Docking (High Throughput) mmgbsa 2. MM/GBSA Rescoring (Free Energy Estimation) dock->mmgbsa duck 3. Dynamic Undocking (DUck) (Binding Stability) mmgbsa->duck duck->exp_val dsr_spr Primary Screening: DSF & SPR (Single-Dose) xray Binding Mode: X-ray Crystallography dsr_spr->xray tr_fret Affinity Measurement: TR-FRET (Dose-Response) xray->tr_fret

Strategic Outlook and Insights

The search results also highlight important trends and considerations for researchers in 2025.

  • Navigating Expansive Chemical Spaces: The core challenge is efficiently searching vast chemical databases (containing billions of compounds). The trend is toward smart navigation rather than brute-force computational screening. The bottom-up approach and the use of chemical similarity networks are direct responses to this challenge, aiming to reduce false positives and focus resources on the most promising candidates [2] [1].

  • Importance of Benchmarking: A framework for simulating and benchmarking different compound prioritization strategies (e.g., active learning, multi-criteria decision analysis) against historical data is seen as a crucial, low-cost tool for improving the efficiency of lead optimization cycles [3].

References

analytical methods for sodium plumbate characterization

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Data of Sodium Plumbate

The table below summarizes the basic identifiers and composition of this compound(IV) from a chemical database [1].

Property Value
Molecular Formula Na₂O₃Pb
Molecular Weight 301.18 g/mol
Sodium (Na) Content 15.27%
Oxygen (O) Content 15.94%
Lead (Pb) Content 68.80%

A Framework for Analytical Characterization

While specific protocols for this compound were not found in the search results, the characterization of a novel inorganic compound typically involves a suite of techniques to confirm its identity, purity, structure, and morphology. The following workflow outlines a logical progression for its full characterization.

Start Sample: this compound S1 Elemental & Compositional Analysis Start->S1 S2 Structural & Crystallographic Analysis S1->S2 ia1 S1->ia1 S3 Morphological & Thermal Analysis S2->S3 sa1 S2->sa1 End Comprehensive Characterization S3->End ma1 S3->ma1 AAS Atomic Absorption Spectroscopy (AAS) ia1->AAS ia2 ICPOES Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) ia2->ICPOES ia3 CHN CHN Analyzer ia3->CHN XRD X-Ray Diffraction (XRD) sa1->XRD sa2 Raman Raman Spectroscopy sa2->Raman SEM Scanning Electron Microscopy (SEM) ma1->SEM ma2 TGA Thermogravimetric Analysis (TGA) ma2->TGA

The characterization workflow begins with confirming the elemental composition, then proceeds to analyze the crystal structure and chemical bonds, and finally investigates the physical morphology and thermal stability.

Elemental & Compositional Analysis

The first step is to verify the presence of sodium and lead in the correct stoichiometry and to check for impurities.

  • Key Techniques:
    • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): This technique is excellent for quantitatively determining the concentrations of sodium, lead, and any potential impurity metals (like zinc or copper) with high sensitivity [2].
    • CHN Analysis: Used to detect and quantify carbon, hydrogen, and nitrogen, which is crucial for assessing the purity of the compound and the absence of organic contaminants.
Structural & Crystallographic Analysis

This phase confirms the compound's crystal structure and identifies the chemical bonds present.

  • Key Techniques:
    • X-Ray Diffraction (XRD): This is a primary method for identifying crystalline phases. The diffraction pattern of your sample should be compared to a known reference pattern for this compound to confirm its identity and crystallinity [2].
    • Raman Spectroscopy: This technique provides information about the molecular vibrations within the material. The unique fingerprint of a this compound crystal can help verify its molecular structure and detect the presence of other phases.
Morphological & Thermal Analysis

This final stage characterizes the physical properties of the material, which are critical for understanding its behavior in applications (e.g., as a battery material [3]).

  • Key Techniques:
    • Scanning Electron Microscopy (SEM): Used to examine the particle size, shape, and surface morphology of the solid sample. Coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it can provide a semi-quantitative elemental map.
    • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as it is heated. This can determine the compound's thermal stability, decomposition temperature, and check for the presence of hydrated water.

Suggested Experimental Comparison Guide

To objectively compare this compound's performance with alternatives, you could design experiments focusing on its properties in a specific application context, such as electrochemistry. The table below outlines a potential comparative framework.

Experiment Focus Key Parameter to Measure Suggested Methodology
Electrochemical Stability Working voltage window, reactivity Use as an electrode in a coin cell with a standard electrolyte; perform cyclic voltammetry (CV) to identify stability limits.
Ionic Conductivity Conductivity value (S/cm) Prepare a solid pellet; perform electrochemical impedance spectroscopy (EIS) to measure bulk resistance.
Comparative Performance Capacity (mAh/g), cycle life Build full-cell batteries with this compound vs. other cathodes; perform galvanostatic charge-discharge cycling [3].

Conclusion and Research Outlook

The characterization of this compound relies on a multi-technique approach, as no single method provides a complete picture. The analytical framework provided should serve as a solid foundation for your research.

  • Consult Specialized Literature: I recommend searching for analytical papers on PubMed, Google Scholar, or SciFinder using specific search terms like "this compound characterization," "Na₂PbO₃ synthesis and analysis," or "lead-based oxide materials characterization."
  • Reference Similar Materials: The analytical techniques used for other plumbate compounds or similar metal oxides can serve as excellent references for developing your own protocols [2].

References

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Dates

Last modified: 04-15-2024

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